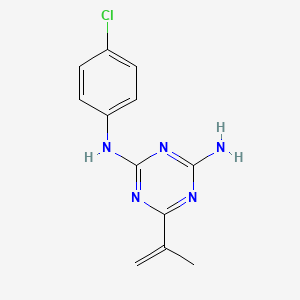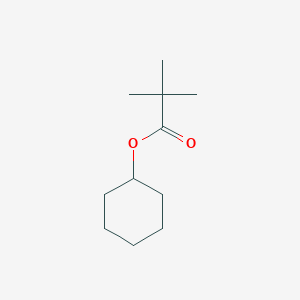
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by the presence of a cyclohexyl ester group attached to a 2,2-dimethylpropanoic acid backbone. It is commonly used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyclohexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
2,2-Dimethylpropanoic acid+CyclohexanolAcid CatalystPropanoic acid, 2,2-dimethyl-, cyclohexyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification process is often followed by purification steps, such as distillation or recrystallization, to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and cyclohexanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyclohexanol.
Reduction: 2,2-Dimethylpropanol and cyclohexanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyclohexyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and cyclohexanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivalic acid (2,2-Dimethylpropanoic acid): The parent acid of the ester.
Cyclohexanol: The alcohol component of the ester.
Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a different alcohol component.
Uniqueness
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is unique due to the presence of both a bulky 2,2-dimethylpropanoic acid moiety and a cyclohexyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
29878-49-7 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
cyclohexyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
WDCXGSMKFYMFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


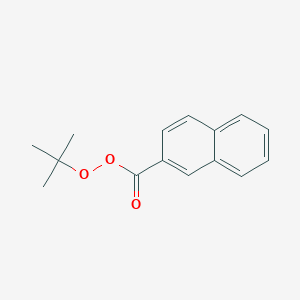
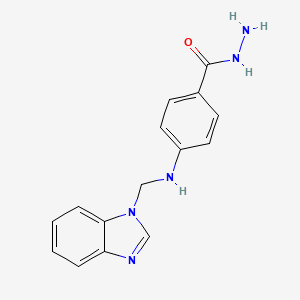
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
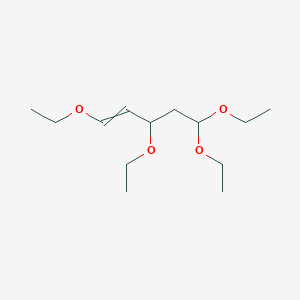
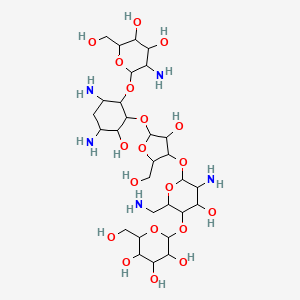
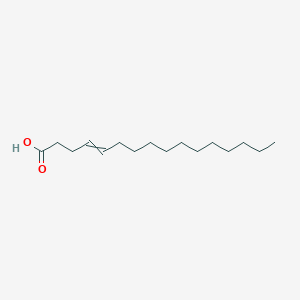
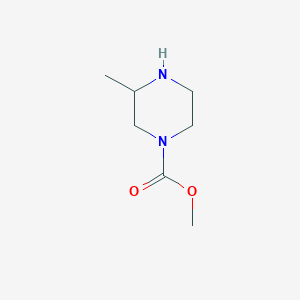

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
